4-[(2,6-Dimethylpyridin-4-yl)methyl]aniline

Lipophilicity Drug-likeness Medicinal Chemistry

4-[(2,6-Dimethylpyridin-4-yl)methyl]aniline (CAS 855643-01-5) is a heterocyclic building block composed of a 2,6-dimethylpyridine ring linked via a methylene bridge to a para-aniline moiety (C14H16N2, MW 212.29 g/mol). It is supplied as a research chemical at a standard purity of 95% and is not subject to harmonised CLP classification, though it is notified under EC number 823-598-2.

Molecular Formula C14H16N2
Molecular Weight 212.296
CAS No. 855643-01-5
Cat. No. B3020831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(2,6-Dimethylpyridin-4-yl)methyl]aniline
CAS855643-01-5
Molecular FormulaC14H16N2
Molecular Weight212.296
Structural Identifiers
SMILESCC1=CC(=CC(=N1)C)CC2=CC=C(C=C2)N
InChIInChI=1S/C14H16N2/c1-10-7-13(8-11(2)16-10)9-12-3-5-14(15)6-4-12/h3-8H,9,15H2,1-2H3
InChIKeyUULYPLNMFMJNIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-[(2,6-Dimethylpyridin-4-yl)methyl]aniline (CAS 855643-01-5): Structural and Procurement Baseline


4-[(2,6-Dimethylpyridin-4-yl)methyl]aniline (CAS 855643-01-5) is a heterocyclic building block composed of a 2,6-dimethylpyridine ring linked via a methylene bridge to a para-aniline moiety (C14H16N2, MW 212.29 g/mol). It is supplied as a research chemical at a standard purity of 95% and is not subject to harmonised CLP classification, though it is notified under EC number 823-598-2 [1]. The compound serves as a versatile intermediate for medicinal chemistry and fragment-based drug discovery programs, particularly those targeting kinase receptors where the pyridin-4-ylmethyl-aniline scaffold is a recognised pharmacophore [2].

Why 4-[(2,6-Dimethylpyridin-4-yl)methyl]aniline Cannot Be Freely Interchanged with Unsubstituted Pyridin-4-ylmethyl Aniline Analogs


The 2,6-dimethyl substitution on the pyridine ring is not a silent structural feature. In the closely related N-(pyridin-4-ylmethyl)aniline kinase inhibitor series, the steric and electronic properties of the pyridine substituents directly influence the 3D-QSAR CoMFA and CoMSIA models (q² = 0.671 and 0.608, respectively) used to predict biological activity [1]. Replacing the 2,6-dimethylpyridine ring with an unsubstituted pyridine ring alters both the lipophilicity (ΔLogP ≈ +0.67) and the steric bulk around the coordination site of the pyridyl nitrogen, which can modulate binding mode, metabolic susceptibility, and the physicochemical property window essential for fragment elaboration. Consequently, an unsubstituted analog (e.g., CAS 27692-74-6) cannot be assumed to recapitulate the same structure-activity relationships or physicochemical behaviour during lead optimisation [1], necessitating compound-specific procurement and characterisation.

Quantitative Differentiation Evidence for 4-[(2,6-Dimethylpyridin-4-yl)methyl]aniline (855643-01-5) Against Its Closest Analogs


Increased Lipophilicity (LogP) Relative to the Unsubstituted Pyridin-4-ylmethyl Aniline Parent Scaffold

The 2,6-dimethyl substitution on the pyridine ring elevates the computed partition coefficient (LogP) from 2.2 (XLogP3 for 4-(pyridin-4-ylmethyl)aniline, CAS 27692-74-6) [1] to 2.87144 for 4-[(2,6-dimethylpyridin-4-yl)methyl]aniline . This ΔLogP of +0.67 translates into an approximately 4.7-fold increase in calculated octanol-water partitioning, consistent with the addition of two methyl groups to the heterocycle.

Lipophilicity Drug-likeness Medicinal Chemistry

Commercial Purity and Batch-Specific Analytical QC Documentation

The target compound is routinely supplied at 95% purity (HPLC) by multiple vendors, including Bidepharm and Leyan . Critically, Bidepharm provides batch-specific analytical reports containing NMR, HPLC, and GC data for each lot . In contrast, the unsubstituted analog 4-(pyridin-4-ylmethyl)aniline (CAS 27692-74-6) is available from Thermo Scientific at a higher nominal purity of 97% but without an equivalent advertised multi-technique per-lot QC package . For the dimethyl compound, the explicit multi-technique batch documentation reduces the end-user burden for in-house re-characterisation.

Quality Assurance Reproducibility Procurement

Molecular Descriptor Tuning: Molecular Weight and Topological Polar Surface Area Shifts

Introduction of the two methyl groups increases the molecular weight from 184.24 g/mol (4-(pyridin-4-ylmethyl)aniline, CID 307158) [1] to 212.29 g/mol for 4-[(2,6-dimethylpyridin-4-yl)methyl]aniline , while the topological polar surface area (TPSA) remains constant at 38.91 Ų [2]. This combination—increased molecular weight without TPSA penalty—is a deliberate structural strategy to improve non-polar target engagement while maintaining passive permeability within fragment-to-lead optimisation constraints.

Physicochemical Properties Lead-likeness Fragment Elaboration

Scaffold Legacy in Kinase Inhibition: The N-(Pyridin-4-ylmethyl)aniline Pharmacophore Provenance

The N-(pyridin-4-ylmethyl)aniline substructure, of which 4-[(2,6-dimethylpyridin-4-yl)methyl]aniline is a direct analog, was validated as a core pharmacophore in a de novo design study of 44 KDR (VEGFR-2) inhibitors. The study developed CoMFA (q²=0.671, r²=0.969) and CoMSIA (q²=0.608, r²=0.936) models that quantitatively link structural features around this scaffold to predicted inhibitory potency [1]. Separately, closely related 1-anilino-(4-pyridylmethyl)phthalazines such as CGP 79787D (PTK787/ZK222584) reversibly inhibit Flt-1 and KDR with IC50 values <0.1 µM and block VEGF-induced receptor autophosphorylation in CHO-KDR cells with an ED50 of 34 nM [2]. While the target compound itself has not been profiled in these assays, the quantitative scaffold precedent establishes the design rationale for acquiring this specific dimethyl-substituted variant for kinase-focused library synthesis.

Kinase Inhibitor VEGFR-2/KDR Pharmacophore

Optimal Deployment Scenarios for 4-[(2,6-Dimethylpyridin-4-yl)methyl]aniline (855643-01-5) in Research and Industrial Settings


Fragment-to-Lead Expansion in Kinase Drug Discovery

The compound is positioned as a second-generation fragment for teams that have identified activity in the unsubstituted 4-(pyridin-4-ylmethyl)aniline core and seek to improve lipophilic ligand efficiency without expanding polar surface area. The +0.67 LogP shift relative to the parent fragment [Section 3, Evidence 1] and the preservation of TPSA at 38.91 Ų [Section 3, Evidence 3] align with established fragment elaboration guidelines for oral kinase inhibitors. The validated KDR pharmacophore models (CoMFA q²=0.671; CoMSIA q²=0.608) provide a quantitative framework for predicting the impact of the dimethyl substitution on target affinity before synthesis [1].

Parallel Synthesis Library Core for VEGFR-2/KDR SAR Studies

The primary amine handle permits straightforward amide coupling, sulfonamide formation, or reductive amination, enabling rapid generation of diverse analog libraries. The quantitative precedent of nanomolar KDR inhibition by phthalazine derivatives containing the identical pyridin-4-ylmethyl-aniline motif (CGP 79787D: Flt-1/KDR IC50 <0.1 µM, cellular ED50 = 34 nM) [1] provides confidence that investing in this particular 2,6-dimethyl-substituted scaffold is justified for establishing SAR around the pyridine substitution pattern.

Physicochemical Property-Driven Fragment Screening Cascades

The combination of moderate lipophilicity (LogP 2.87), low molecular weight (212.29 Da), and conserved TPSA (38.91 Ų) [Section 3, Evidence 1 & 3] places this compound within the rule-of-three fragment space while pushing toward lead-like property bounds. This makes it suitable for biophysical fragment screening cascades (SPR, DSF, NMR) where hits require both measurable affinity and a straightforward synthetic vector for affinity maturation. The batch-specific QC documentation provided by Bidepharm (NMR, HPLC, GC) ensures that stock solution concentrations and purity are confidently known, reducing false negatives in SPR-based fragment screens.

Chemical Biology Probe Synthesis for Target Engagement Studies

The dimethyl substitution distinguishes this building block from the widely available unsubstituted analog (CAS 27692-74-6) in chemical proteomics experiments. When incorporated into a probe molecule, the characteristic mass shift (+28.05 Da) and distinct chromatographic retention (driven by the increased LogP) provide a diagnostic signature for confirming probe identity and purity via LC-MS, enhancing confidence in pull-down and target-engagement studies where trace impurities could confound hit identification.

Quote Request

Request a Quote for 4-[(2,6-Dimethylpyridin-4-yl)methyl]aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.